7-Iodobenzo[d]thiazole-2-carbonitrile
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Overview
Description
7-Iodobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features an iodine atom at the 7th position, a thiazole ring, and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]thiazole-2-carbonitrile typically involves the iodination of benzo[d]thiazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
- Substituted benzo[d]thiazoles
- Oxidized or reduced derivatives
- Coupled products with various functional groups
Scientific Research Applications
7-Iodobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The thiazole ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Benzo[d]thiazole-2-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodobenzo[d]thiazole-2-carbonitrile: Similar structure but with the iodine atom at the 6th position, leading to different reactivity and applications.
2-Cyanobenzothiazole: A simpler structure without the iodine atom, used in different contexts in medicinal chemistry.
Uniqueness: This structural feature allows for specific interactions in biological systems and makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H3IN2S |
---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
7-iodo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H |
InChI Key |
BGSTXVYHONQZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC(=N2)C#N |
Origin of Product |
United States |
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